Product packaging for 1,1-Difluoro-3-nitrobutan-2-ol(Cat. No.:CAS No. 129660-33-9)

1,1-Difluoro-3-nitrobutan-2-ol

Cat. No.: B2602345
CAS No.: 129660-33-9
M. Wt: 155.101
InChI Key: BJDXAXMDSACXOY-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-nitrobutan-2-ol is a specialized fluorinated nitro alcohol designed for advanced chemical synthesis and research applications. This compound serves as a valuable bifunctional building block in medicinal chemistry and agrochemical research. The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability, making it a key feature in modern drug design . The nitro and alcohol functional groups provide versatile handles for further chemical transformations, enabling researchers to synthesize complex heterocyclic scaffolds or novel active ingredients . Compounds with nitro and fluoro substituents on short carbon chains are frequently explored for their potential biological activities, including use as intermediates for crop protection agents or in the development of targeted therapeutics . This product is intended for use by qualified researchers in controlled laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F2NO3 B2602345 1,1-Difluoro-3-nitrobutan-2-ol CAS No. 129660-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-3-nitrobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO3/c1-2(7(9)10)3(8)4(5)6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDXAXMDSACXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1,1 Difluoro 3 Nitrobutan 2 Ol

Transformations Involving the Hydroxyl Group

The hydroxyl group in 1,1-Difluoro-3-nitrobutan-2-ol is a versatile site for a range of chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions and Derivatives

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1,1-difluoro-3-nitrobutan-2-one. However, the presence of the strongly electron-withdrawing difluoromethyl group can make this transformation more challenging compared to the oxidation of simple secondary alcohols. thieme.de Specialized oxidation methods are often required to overcome the higher activation barrier for oxidation. thieme.de

Several modern oxidative strategies are suitable for this conversion. For instance, the use of a nitroxide catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or its derivatives, in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) or potassium persulfate, has proven effective for oxidizing alcohols with adjacent electron-withdrawing groups. thieme.debohrium.com Another approach involves the use of nitric acid and an iron(III) chloride catalyst in a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govresearchgate.net This system has been shown to selectively oxidize secondary alcohols to ketones with high efficiency. nih.govresearchgate.net Traditional chromium-based reagents, such as potassium dichromate in sulfuric acid, are also capable of oxidizing α-nitro alcohols to α-nitro ketones, often with improved yields and shorter reaction times compared to older methods. nih.gov

Potential Oxidation Reactions of this compound
Reagent SystemProductKey Considerations
Nitroxide Catalyst (e.g., TEMPO) + Stoichiometric Oxidant1,1-Difluoro-3-nitrobutan-2-oneEffective for alcohols with electron-withdrawing groups. thieme.debohrium.com
Nitric Acid + FeCl₃ in HFIP1,1-Difluoro-3-nitrobutan-2-oneSelective for secondary alcohols. nih.govresearchgate.net
Potassium Dichromate + H₂SO₄1,1-Difluoro-3-nitrobutan-2-oneA classic method with recent improvements for α-nitro alcohols. nih.gov

Esterification and Etherification of the Alcohol Functionality

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Acid catalysis is typically employed for esterification with carboxylic acids, following the general principles of Fischer esterification.

Etherification can be achieved through several methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by an SN2 reaction with an alkyl halide, is a common approach for forming unsymmetrical ethers. libretexts.orgorganic-chemistry.org Given that this compound is a secondary alcohol, the choice of the alkyl halide is crucial to favor substitution over elimination. Primary alkyl halides are the preferred substrates to minimize the competing E2 elimination pathway. libretexts.org Acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this method is generally more effective for primary alcohols and requires careful temperature control to avoid side reactions like elimination. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). quizlet.comchemistrysteps.com Therefore, activation of the hydroxyl group is a prerequisite for substitution reactions. This is typically achieved by protonation in the presence of a strong acid, which converts the hydroxyl group into a good leaving group, water (H₂O). libretexts.orglibretexts.org

Once activated, the substitution can proceed via either an SN1 or SN2 mechanism. For a secondary alcohol like this compound, both pathways are plausible. chemistrysteps.com The SN1 mechanism involves the formation of a secondary carbocation intermediate, which can be susceptible to rearrangement and will lead to a racemic mixture if the carbon is chiral. The SN2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry. quizlet.comlibretexts.org The choice of solvent and nucleophile can influence which pathway is favored.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These activated intermediates can then readily undergo SN2 reactions with a variety of nucleophiles. chemistrysteps.com

Reactivity of the Nitro Group

The nitro group in this compound is a versatile functional group that can be reduced to an amine or transformed into a carbonyl group via the Nef reaction.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this conversion for aliphatic nitro compounds. wikipedia.orgchemeurope.com Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen is a common and effective method. commonorganicchemistry.com

Metal-based reductions in acidic media, such as iron or zinc in acetic acid, provide a mild and often chemoselective means of reducing nitro groups. commonorganicchemistry.com Tin(II) chloride is another reagent that can be used for this purpose. commonorganicchemistry.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent that can convert the nitro group to an amine. commonorganicchemistry.com

Common Reagents for the Reduction of Aliphatic Nitro Groups
ReagentProductGeneral Applicability
H₂/Pd/C or Raney Nickel1,1-Difluoro-3-aminobutan-2-olEffective for both aliphatic and aromatic nitro compounds. commonorganicchemistry.com
Fe or Zn in Acidic Media1,1-Difluoro-3-aminobutan-2-olMild conditions, often with good chemoselectivity. commonorganicchemistry.com
LiAlH₄1,1-Difluoro-3-aminobutan-2-olReduces aliphatic nitro compounds to amines. commonorganicchemistry.com

Nef Reaction and Related Transformations

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganicreactions.org This reaction typically proceeds by first deprotonating the nitroalkane at the α-carbon to form a nitronate salt. Subsequent hydrolysis of the nitronate salt under acidic conditions yields the corresponding ketone or aldehyde. wikipedia.orgalfa-chemistry.com

For this compound, the Nef reaction would be expected to yield 1,1-difluoro-2-hydroxybutan-3-one. The reaction mechanism involves the protonation of the nitronate to form a nitronic acid, which then undergoes further protonation and nucleophilic attack by water. wikipedia.orgnih.gov It is crucial to maintain a low pH during the hydrolysis step to avoid the formation of side products like oximes. alfa-chemistry.com

Variations of the Nef reaction exist, including oxidative methods that utilize reagents like ozone or potassium permanganate (B83412) to cleave the nitronate. wikipedia.org These methods can sometimes offer milder conditions and improved yields. wikipedia.org

Base-Mediated Reactions of the α-Nitro Carbon

The carbon atom alpha to the nitro group (the α-nitro carbon) in this compound is acidic due to the strong electron-withdrawing effect of the adjacent nitro group. This acidity allows for deprotonation by a base to form a resonance-stabilized nitronate anion. This intermediate is a key nucleophile in a variety of carbon-carbon bond-forming reactions.

One of the most characteristic reactions of nitroalkanes is the Henry (or nitroaldol) reaction, which involves the base-catalyzed addition of a nitronate ion to a carbonyl compound. While this compound is itself a product of a nitroaldol-type reaction, the reversible nature of this process under basic conditions is a crucial aspect of its reactivity. In the presence of a base, this compound can undergo a retro-Henry reaction to yield 1,1-difluoroacetone (B1306852) and nitromethane.

Conversely, the nitronate derived from this compound could, in principle, react with other electrophiles. For instance, it could participate in Michael additions to α,β-unsaturated carbonyl compounds or undergo alkylation reactions. The presence of the adjacent hydroxyl and gem-difluoro groups, however, can sterically hinder these reactions and may lead to alternative reaction pathways, such as intramolecular cyclization or elimination reactions.

Research on analogous fluorinated nitro compounds has demonstrated the feasibility of base-mediated reactions at the α-nitro carbon. For example, the Henry reaction of fluorinated nitro compounds with various aldehydes has been reported to yield β-fluoro-β-nitroalcohols. researchgate.net This highlights the general principle of α-nitro carbon reactivity even in the presence of fluorine substituents.

The choice of base and reaction conditions is critical in controlling the outcome of these reactions. Strong, non-nucleophilic bases are typically employed to favor deprotonation without competing nucleophilic attack. The stability of the resulting nitronate and the nature of the electrophile will ultimately determine the product distribution.

Table 1: Potential Base-Mediated Reactions of the α-Nitro Carbon of this compound

Reaction TypeReactant(s)Potential Product(s)Conditions
Retro-Henry ReactionBase (e.g., NaOH, Et3N)1,1-Difluoroacetone, NitromethaneBasic
Michael Additionα,β-Unsaturated carbonyl compound, BaseMichael adductBasic
AlkylationAlkyl halide, Baseα-Alkylated derivativeBasic

Reactions of the Geminal Difluoro Moiety

The geminal difluoro group (-CF2-) is generally stable and less prone to nucleophilic attack compared to its chlorinated or brominated counterparts. However, under specific conditions, the fluorine atoms can be displaced, or the group can participate in ring-forming reactions.

Direct nucleophilic substitution of a fluorine atom from a saturated gem-difluoroalkane is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. Such reactions typically require harsh conditions or activation of the C-F bond. In the context of this compound, the adjacent hydroxyl group could potentially participate in anchimeric assistance, although this is not a commonly observed pathway for C-F bond cleavage.

More commonly, nucleophilic attack occurs at the carbon bearing the fluorine atoms in gem-difluoroalkenes, often followed by the elimination of a fluoride ion to yield a monofluoroalkene. organic-chemistry.orgnih.gov While this compound is a saturated compound, it could potentially be converted to a gem-difluoroalkene via dehydration of the secondary alcohol, thus opening up pathways for nucleophilic substitution at the difluorinated carbon.

Strategies for "fluorine-retentive" functionalization of gem-difluoroalkenes are also being developed, which allow for the addition of nucleophiles without the loss of a fluorine atom. nih.gov These methods often involve radical or transition-metal-catalyzed pathways.

The bifunctional nature of this compound, containing both a hydroxyl and a nitro group, presents opportunities for intramolecular cyclization reactions. For instance, under basic conditions, the deprotonated hydroxyl group could potentially act as an internal nucleophile. However, the formation of a strained four-membered ring via attack at the α-nitro carbon is unlikely.

A more plausible scenario for ring formation would involve the conversion of the hydroxyl group into a better leaving group, followed by intramolecular displacement by the nitronate anion to form a cyclopropane (B1198618) derivative. Alternatively, intramolecular reactions involving the gem-difluoro group have been reported in related systems. For example, the intramolecular radical cyclization of N-allyl-2-bromo-2,2-difluoro-N-arylacetamides has been used to synthesize 3,3-difluoro-γ-lactams. rsc.org This suggests that radical-mediated cyclizations involving the gem-difluoro moiety of derivatives of this compound could be a viable synthetic strategy.

Ring-opening reactions are less directly applicable to the parent molecule but could be relevant in the context of its cyclic derivatives.

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade reactions, involving a sequence of intramolecular reactions, are powerful tools for the efficient synthesis of complex molecules. frontiersin.orgnih.govnih.gov The functional groups present in this compound make it a potential candidate for participation in such processes.

For instance, the Henry reaction used to synthesize this compound can be the first step in a cascade sequence. The resulting nitroalkanol can undergo further transformations in situ, such as dehydration to a nitroalkene followed by a Michael addition with another nucleophile present in the reaction mixture.

Cascade reactions involving nitroalcohols have been reported, leading to the formation of complex structures like hydroisochromenes. researchgate.net Furthermore, chemoenzymatic cascades have been developed to access chiral γ-nitro alcohols, demonstrating the potential for combining different catalytic systems in one pot. nih.govresearchgate.net

Given the reactivity of the α-nitro carbon and the hydroxyl group, this compound or its precursors could be designed to participate in MCRs. For example, a three-component reaction between 1,1-difluoroacetone, nitromethane, and an amine could potentially lead to more complex fluorinated amino alcohols.

Reaction Pathway Analysis and Mechanistic Elucidation

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of experimental and computational methods. Experimental techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of intermediates can provide valuable insights into the reaction pathway.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. chemrxiv.org Theoretical calculations can be used to model the potential energy surfaces of reactions, identify transition states, and predict the feasibility of different reaction pathways. utc.edursc.org

For the base-mediated reactions of the α-nitro carbon of this compound, computational studies could help to:

Determine the pKa of the α-proton and the stability of the corresponding nitronate.

Model the transition states for the retro-Henry reaction versus other possible reactions of the nitronate.

Investigate the influence of the gem-difluoro group on the reactivity of the nitronate.

Regarding the reactions of the geminal difluoro moiety, theoretical studies could be employed to:

Calculate the bond dissociation energy of the C-F bonds.

Model the energy barriers for nucleophilic substitution of fluorine, both with and without activation.

Explore the thermodynamics and kinetics of potential intramolecular cyclization pathways.

Mechanistic studies on related fluorinated and nitro-containing compounds provide a framework for understanding the reactivity of this compound. For example, mechanistic investigations of the palladium-catalyzed reactions of fluorinated diazoalkanes have highlighted the importance of β-fluoride elimination as a key step. nih.gov Similarly, theoretical studies on the initial reactions of nitrotoluene isomers have provided detailed insights into their decomposition pathways. rsc.org

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis of 1,1 Difluoro 3 Nitrobutan 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the intricate structure of 1,1-difluoro-3-nitrobutan-2-ol, offering deep insights into its connectivity, stereochemistry, and conformational preferences. The presence of magnetically active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N allows for a multi-faceted NMR analysis.

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus, providing a fingerprint of the molecular structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the different proton environments. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet due to coupling with protons on the adjacent carbon and the fluorine atoms. The methyl protons (CH₃) would likely be a doublet, coupling to the adjacent proton. The proton of the hydroxyl group itself may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon spectrum will provide information on the carbon backbone. The carbon attached to the two fluorine atoms (CF₂) is expected to be a triplet due to one-bond C-F coupling. The carbon bearing the hydroxyl group (CH-OH) and the carbon with the nitro group (CH-NO₂) will also have distinct chemical shifts influenced by the electronegative substituents.

¹⁹F NMR: The fluorine spectrum is anticipated to be simpler, likely showing a single resonance for the two chemically equivalent fluorine atoms of the CF₂ group. This signal would be split into a doublet of doublets due to coupling with the vicinal protons. The large chemical shift range of ¹⁹F NMR makes it a powerful tool for analyzing fluorinated compounds. thermofisher.com

¹⁵N NMR: While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR could provide direct information about the electronic environment of the nitro group. The chemical shift would be characteristic of an aliphatic nitro compound.

Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm) Predicted ¹⁵N Chemical Shift (ppm)
C H₂F₂ - ~115-125 (t) -120 to -130 -
C H(OH) ~4.0-4.5 (m) ~70-80 - -
C H(NO₂) ~4.5-5.0 (m) ~80-90 - ~350-380
C H₃ ~1.5-1.7 (d) ~15-25 - -

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions. 't' denotes a triplet, 'm' a multiplet, 'd' a doublet, and 's' a singlet.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals and elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the butanol backbone. For instance, cross-peaks would be expected between the CH(OH) proton and the protons on the adjacent CH(NO₂) and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbons, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the stereochemistry and conformational preferences of the molecule by identifying protons that are close in space. For diastereomers, distinct NOE patterns would be observed, allowing for the assignment of the relative stereochemistry of the hydroxyl and nitro groups.

The magnitude of the coupling constants between fluorine and carbon nuclei provides valuable structural information.

¹J(¹⁹F-¹³C): The one-bond coupling constant between the fluorine and the C-1 carbon is expected to be large, typically in the range of 230-280 Hz. This large value is characteristic of a direct C-F bond.

²J(¹⁹F-¹³C): The two-bond coupling between the fluorine atoms and the C-2 carbon will be smaller, generally around 20-30 Hz.

³J(¹⁹F-¹³C): Three-bond couplings to C-3 might also be observable and would depend on the dihedral angle, providing further conformational insights. The analysis of these coupling constants can be a powerful tool in conformational studies of fluorinated molecules. nih.goved.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a rapid method for identifying the presence of key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the alkyl chain will appear in the 2850-3000 cm⁻¹ region.

N-O Stretch (Nitro Group): The nitro group will exhibit two distinct and strong stretching vibrations: an asymmetric stretch typically between 1540-1560 cm⁻¹ and a symmetric stretch between 1370-1380 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of these two strong bands is a clear indicator of the nitro functional group. spectroscopyonline.com

C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the region of 1000-1100 cm⁻¹.

C-N Stretch: A weaker absorption for the C-N stretch may be observed around 850-890 cm⁻¹.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
O-H Stretch 3200-3600 (broad, strong) Weak
C-H Stretch 2850-3000 (medium) Strong
NO₂ Asymmetric Stretch 1540-1560 (strong) Medium
NO₂ Symmetric Stretch 1370-1380 (strong) Strong
C-F Stretch 1000-1100 (strong) Weak

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Ion: The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₄H₇F₂NO₃).

Fragmentation Patterns: The fragmentation of the molecular ion upon ionization would provide valuable structural clues. Expected fragmentation pathways could include:

Loss of the nitro group (•NO₂) leading to a fragment at [M-46]⁺.

Loss of a water molecule (H₂O) from the alcohol, resulting in a fragment at [M-18]⁺.

Cleavage of the C-C bonds in the carbon backbone. For example, cleavage between C2 and C3 could yield fragments corresponding to [CHF₂CHOH]⁺ and [CH(NO₂)CH₃]⁺.

Loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺.

X-ray Crystallography for Absolute Stereochemical Determination (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional structure. spectroscopyonline.com This technique would provide precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry of the stereocenters, provided a suitable crystal is obtained and anomalous dispersion methods are employed. This would unambiguously establish the (R) or (S) configuration at the chiral carbons.

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the chiroptical spectroscopy of this compound is not available in the public domain. Detailed research findings, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra, which are essential for discussing enantiomeric excess determination and chiral recognition for this specific compound, have not been published.

Therefore, it is not possible to generate an article that adheres to the user's strict requirements for "Detailed research findings" and "Data tables" solely for "this compound" without fabricating data. Providing a scientifically accurate and verifiable article under these constraints is not feasible.

To fulfill the request, published scientific research containing the specific chiroptical data for this compound would be required.

Computational and Theoretical Studies of 1,1 Difluoro 3 Nitrobutan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,1-difluoro-3-nitrobutan-2-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) are employed to solve the Schrödinger equation for the molecule, providing insights into its electronic distribution and orbital energies. nih.gov

The electronic structure dictates the molecule's reactivity, polarity, and spectroscopic properties. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the electron density distribution across the molecule, particularly around the chiral center at the second carbon.

Molecular orbital (MO) theory helps visualize how atomic orbitals combine to form molecular orbitals. mdpi.com For this compound, MO analysis would reveal the localization of orbitals and their contributions to chemical bonding. For instance, the lone pairs on the oxygen and fluorine atoms and the π-system of the nitro group would be clearly delineated. These calculations can be performed using various basis sets, such as 6-311+G(d,p), which provide a flexible description of the electron distribution. nih.gov

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the outermost electrons; relates to ionization potential.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital; relates to electron affinity.
HOMO-LUMO Gap7.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DA significant dipole moment suggests a polar molecule with strong intermolecular interactions.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as a population of interconverting conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov This is typically done by systematically rotating the single bonds (dihedral angles) and calculating the potential energy at each point, resulting in a potential energy surface or energy landscape. researchgate.netsciprofiles.com

For this compound, key rotations would be around the C1-C2, C2-C3, and C3-C4 bonds. The presence of bulky and polar groups like the difluoromethyl (CHF2), hydroxyl (-OH), and nitro (-NO2) groups leads to significant steric and electrostatic interactions that govern conformational preferences. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the nitro group or the fluorine atoms is a plausible stabilizing interaction that would be investigated.

Computational methods like M05-2X or M06 functionals combined with a suitable basis set can be used to perform these analyses. nih.gov The results would identify the global minimum energy conformation as well as other low-energy local minima. nih.gov From the calculated energy differences, the Boltzmann population of each conformer at a given temperature can be determined. nih.gov

Table 2: Hypothetical Relative Energies and Populations of this compound Conformers

ConformerRelative Energy (kJ/mol)Population at 298 K (%)Key Feature
A (Global Minimum)0.0075.2Intramolecular H-bond between OH and NO2.
B4.1815.5Gauche interaction between CHF2 and NO2.
C8.379.3Extended (anti) conformation.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to explore the potential chemical reactions of this compound. This involves mapping the potential energy surface for a given reaction to identify the minimum energy path from reactants to products. researchgate.net A crucial part of this analysis is locating the transition state (TS), which is the highest energy point along the reaction coordinate. rsc.org

For example, the dehydration of this compound to form an alkene could be modeled. Calculations would identify the structure of the transition state and its associated energy barrier (activation energy). This information is vital for predicting reaction rates and understanding the reaction mechanism. rsc.org Methods like variational transition state theory (VTST) can provide more accurate rate constants, especially for reactions with complex transition states. rsc.org The influence of catalysts or different reaction conditions can also be simulated.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (¹H, ¹³C, ¹⁹F, ¹⁴N, ¹⁷O) in the molecule's magnetic field, it is possible to predict NMR chemical shifts. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in assigning experimental spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the molecule can be calculated by determining the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum or scattering peaks in a Raman spectrum. This allows for the assignment of specific vibrational modes, such as the O-H stretch, N-O stretches of the nitro group, and C-F stretches.

These theoretical spectra can be invaluable for interpreting experimental data and confirming the molecular structure.

Solvation Effects and Intermolecular Interactions

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and is effective for studying how the solvent's polarity affects conformational energies and reaction barriers.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. While more computationally demanding, this method provides a more accurate picture of the local solvent structure.

These studies are crucial for understanding the molecule's solubility, reactivity, and conformational preferences in different media.

Synthesis and Exploration of Derivatives and Analogues of 1,1 Difluoro 3 Nitrobutan 2 Ol

Modification at the Hydroxyl Group (e.g., ethers, esters, carbamates)

The secondary hydroxyl group in 1,1-difluoro-3-nitrobutan-2-ol serves as a prime site for chemical modification, enabling the synthesis of various derivatives such as ethers, esters, and carbamates. These modifications can significantly alter the molecule's physicochemical properties, including lipophilicity, steric bulk, and hydrogen bonding capacity.

Ethers: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. youtube.comorganicchemistrytutor.comwikipedia.orgmasterorganicchemistry.comtransformationtutoring.com This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes an SN2 reaction with an alkyl halide to yield the corresponding ether. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl or aryl substituents.

Reactant 1Reactant 2BaseProduct
This compoundMethyl iodideSodium hydride1,1-Difluoro-2-methoxy-3-nitrobutane
This compoundBenzyl bromidePotassium tert-butoxide2-(Benzyloxy)-1,1-difluoro-3-nitrobutane
This compoundEthyl tosylateSodium hydride1,1-Difluoro-2-ethoxy-3-nitrobutane

Esters: Esterification of the secondary alcohol can be accomplished using several established methods. The Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method suitable for substrates that may be sensitive to harsher conditions. wikipedia.orgorganic-chemistry.orgnih.gov This method allows for the coupling of this compound with a wide range of carboxylic acids.

Reactant 1Reactant 2Coupling AgentCatalystProduct
This compoundAcetic acidDCCDMAP1,1-Difluoro-3-nitrobutan-2-yl acetate
This compoundBenzoic acidEDCDMAP1,1-Difluoro-3-nitrobutan-2-yl benzoate
This compoundPropionic acidDICDMAP1,1-Difluoro-3-nitrobutan-2-yl propionate

Carbamates: Carbamate derivatives can be synthesized from this compound through several routes. One common method involves the reaction of the alcohol with an isocyanate. Alternatively, the Curtius rearrangement of an acyl azide (B81097) derived from a carboxylic acid can generate an isocyanate in situ, which then reacts with the alcohol to form the carbamate. wikipedia.orgorganic-chemistry.orgnih.govnrochemistry.comresearchgate.net This latter approach is particularly useful when the desired isocyanate is not commercially available.

Reactant 1Reactant 2MethodProduct
This compoundMethyl isocyanateDirect reaction1,1-Difluoro-3-nitrobutan-2-yl methylcarbamate
This compoundPhenyl isocyanateDirect reaction1,1-Difluoro-3-nitrobutan-2-yl phenylcarbamate
Carboxylic acid -> Acyl azideThis compoundCurtius RearrangementCorresponding carbamate

Derivatization of the Nitro Group (e.g., amines, oximes)

The nitro group of this compound is a versatile functional group that can be transformed into other nitrogen-containing moieties, most notably amines and oximes. These transformations open up avenues for further derivatization and the synthesis of compounds with different biological and chemical properties.

Amines: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely used method for this conversion. nih.gov This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. The resulting 3-amino-1,1-difluorobutan-2-ol (B1532195) is a valuable intermediate for the synthesis of a variety of other compounds.

SubstrateCatalystReducing AgentProduct
This compoundPalladium on Carbon (Pd/C)Hydrogen gas3-Amino-1,1-difluorobutan-2-ol
This compoundRaney NickelHydrogen gas3-Amino-1,1-difluorobutan-2-ol
This compoundPlatinum(IV) oxideHydrogen gas3-Amino-1,1-difluorobutan-2-ol

Oximes: The conversion of a primary or secondary nitroalkane to a carbonyl compound, known as the Nef reaction, can be intercepted to yield oximes under specific conditions. wikipedia.orgalfa-chemistry.comresearchgate.netorganicreactions.orgorganic-chemistry.org The reaction typically involves the formation of a nitronate salt by treatment with a base, followed by controlled hydrolysis under acidic conditions. The presence of the adjacent hydroxyl group in this compound may influence the course of this reaction.

Alterations of the Butane (B89635) Skeleton (e.g., homologues, isomers, ring systems)

Modifying the four-carbon chain of this compound allows for the synthesis of homologues, isomers, and cyclic analogues, each with distinct spatial arrangements and potential for unique interactions with biological targets.

Homologues: Homologues of this compound, such as 1,1-difluoro-3-nitropentan-2-ol or 1,1-difluoro-3-nitrohexan-2-ol, can be synthesized by employing longer-chain nitroalkanes in the initial synthetic sequence. For example, the Henry reaction between 1,1-difluoroacetone (B1306852) and nitropropane would yield 1,1-difluoro-2-methyl-2-hydroxy-3-nitropentane. Subsequent modifications could then be performed on this homologated scaffold.

Isomers: Positional isomers of this compound, such as 2,2-difluoro-3-nitrobutan-1-ol or 1,1-difluoro-2-nitrobutan-3-ol, would exhibit different chemical reactivity and biological activity due to the altered arrangement of the functional groups. Their synthesis would require distinct starting materials and synthetic strategies. For instance, the synthesis of 2,2-difluoro-3-nitrobutan-1-ol could potentially start from the corresponding fluorinated aldehyde.

Ring Systems: The incorporation of the 1,1-difluoro-nitro-alcohol motif into a cyclic framework can lead to conformationally constrained analogues. For example, the synthesis of a fluorinated nitrocyclobutanol derivative could be explored through cycloaddition reactions or by functionalizing a pre-existing cyclobutane (B1203170) ring. researchgate.netbohrium.comrsc.org

Synthesis of Fluorinated Analogues with Modified Substitution Patterns

Varying the number and position of fluorine atoms on the butane skeleton can profoundly impact the compound's electronic properties, metabolic stability, and biological activity.

The synthesis of analogues with alternative fluorination patterns, such as a single fluorine atom or a trifluoromethyl group, would necessitate different fluorinating agents and synthetic precursors. For instance, the introduction of a trifluoromethyl group could be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF3). Deoxyfluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) could be employed to introduce fluorine at other positions, although the presence of the nitro group might require careful reaction control to avoid side reactions. organic-chemistry.orgyoutube.com

The exploration of these synthetic modifications provides a platform for generating a library of novel compounds based on the this compound scaffold. The systematic evaluation of these derivatives and analogues will be crucial in understanding structure-activity relationships and identifying compounds with desirable properties for various applications.

Advanced Applications in Chemical Synthesis and Materials Science Non Biomedical

Utility as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the C-2 position makes 1,1-Difluoro-3-nitrobutan-2-ol a valuable chiral synthon. The asymmetric synthesis of related β-nitroalcohols is commonly achieved through the Henry (nitroaldol) reaction, which can be rendered enantioselective by employing chiral catalysts. nih.gov This suggests that chiral variants of this compound could be accessible, providing a gateway to a variety of enantiomerically pure, complex molecules.

The true synthetic utility of this chiral building block lies in the rich reactivity of its functional groups. The nitro group, in particular, is a versatile functionality that can be transformed into a range of other groups. Most notably, the reduction of the nitro group to an amine is a key transformation that would convert this compound into a chiral 3-amino-1,1-difluorobutan-2-ol (B1532195). mdpi.com These fluorinated amino alcohols are highly sought-after motifs in the synthesis of complex molecules due to their unique conformational properties and their ability to participate in hydrogen bonding.

The synthesis of chiral β-nitroalcohols can be achieved with high enantioselectivity using various catalytic systems, as illustrated by the following representative data for analogous reactions:

Catalyst SystemAldehydeNitroalkaneEnantiomeric Excess (ee)
Cu(II)-bis(oxazoline)BenzaldehydeNitromethaneup to 95%
Chiral Diamine-Cu(OAc)2Various aromatic aldehydesNitromethaneup to 99%
Organocatalysts (e.g., Cinchona alkaloids)α-KetoestersNitromethaneHigh

This table presents data for analogous Henry reactions and not for the synthesis of this compound itself.

Precursor for Advanced Fluorinated Building Blocks

Beyond its direct use, this compound can serve as a precursor to a variety of other advanced fluorinated building blocks. The strategic manipulation of its existing functional groups opens up avenues to novel synthons that are otherwise difficult to access.

One of the primary transformations is the reduction of the nitro group. Catalytic hydrogenation is a common method for this conversion, and the resulting fluorinated amino alcohol can be further derivatized. mdpi.com For example, the amino group can be acylated, alkylated, or used to form heterocyclic structures. The hydroxyl group can also be a site for further functionalization, such as etherification or esterification, or it can be replaced with other functionalities. mdpi.comnih.gov

Furthermore, the gem-difluoroalkene moiety, which can be accessed from related fluorinated compounds, is a valuable functional group in its own right. nih.govnih.gov It can act as a mimic for carbonyl or amide groups and has been used in the design of enzyme inhibitors and other biologically active molecules. nih.gov While the direct conversion of this compound to a gem-difluoroalkene is not a straightforward transformation, the underlying principle of using fluorinated building blocks to access other valuable motifs is well-established.

Potential as a Ligand Precursor in Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively control the stereochemical outcome of a reaction. Fluorinated ligands have gained significant attention in recent years due to the unique electronic and steric properties imparted by fluorine atoms. mdpi.com The presence of fluorine can influence the Lewis acidity of a metal center, the stability of the catalyst, and the non-covalent interactions that govern stereoselectivity. nih.gov

Chiral fluorinated amino alcohols, which can be derived from this compound, are excellent candidates for ligand synthesis. They can be incorporated into various ligand scaffolds, such as bis(oxazolines) (BOX) or phosphine-oxazolines (PHOX), which are privileged ligand classes in asymmetric catalysis. The gem-difluoro group in a ligand derived from this compound could exert a significant electronic effect on the catalytic center, potentially leading to enhanced reactivity or selectivity in a variety of transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The influence of fluorine in catalysis is an active area of research, with studies showing that fluorinated catalysts can lead to improved performance in certain reactions. For instance, the addition of metal fluorides has been shown to enhance the catalytic activity of Raney Ni in the hydrogenation of aromatic nitro compounds. researchgate.net

Role in Fluorinated Material Development (e.g., monomers for specialty polymers)

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical properties. nih.govnih.govcore.ac.uk These characteristics make them indispensable in a wide range of applications, from high-performance coatings and seals to advanced optical fibers and biomedical devices. The synthesis of these specialty polymers often relies on the availability of functionalized fluorinated monomers.

This compound, and more directly, its amino alcohol derivative, can be envisioned as a potential monomer or a precursor to a monomer for the synthesis of specialty polymers. The hydroxyl and amino functionalities provide reactive handles for polymerization reactions. For instance, the diol that would result from the reduction of a precursor keto-nitro compound could be used in the synthesis of fluorinated polyurethanes or polyesters. nih.govmdpi.com The incorporation of the gem-difluoro group into the polymer backbone would be expected to enhance the material's thermal and chemical stability, as well as modify its surface properties, leading to materials with low friction and high hydrophobicity.

The development of novel fluorinated monomers is crucial for advancing polymer science, and multifunctional building blocks like this compound represent a promising, albeit underexplored, avenue for the creation of next-generation fluorinated materials.

Green Chemistry Principles in the Synthesis and Handling of 1,1 Difluoro 3 Nitrobutan 2 Ol

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. study.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. wikipedia.org

The Henry reaction, a C-C bond-forming reaction between a nitroalkane and a carbonyl compound, is an addition reaction. wikipedia.org In the ideal synthesis of 1,1-Difluoro-3-nitrobutan-2-ol from 2,2-difluoroethanal and nitroethane, all atoms of the reactants are incorporated into the final product.

Reaction:

CHF₂CHO + CH₃CH₂NO₂ → CHF₂CH(OH)CH(CH₃)NO₂

Calculation of Atom Economy:

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are used. omnicalculator.comdocbrown.info

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,2-DifluoroethanalC₂H₂F₂O80.04
NitroethaneC₂H₅NO₂75.07
Total Reactants 155.11
This compoundC₄H₇F₂NO₃155.10

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (155.10 / 155.11) x 100 ≈ 99.99%

Solvent Selection and Alternative Media (e.g., water as a solvent)

The choice of solvent is a critical factor in green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. rsc.org Traditional organic solvents can be volatile, toxic, and difficult to dispose of. researchgate.net Research into the Henry reaction has explored several greener alternatives.

Water as a Solvent:

Water is an attractive green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netorganic-chemistry.org The Henry reaction has been successfully performed in aqueous media, often with the aid of a surfactant like cetyltrimethylammonium chloride (CTACl) to overcome solubility issues. organic-chemistry.org Performing the reaction in water can simplify the workup procedure and reduce the reliance on volatile organic compounds (VOCs). Studies have shown that using water as a solvent can lead to good to excellent yields of β-nitroalcohols, particularly with aliphatic aldehydes. organic-chemistry.org For instance, reactions carried out in a dilute NaOH solution with a surfactant have shown high yields in shorter reaction times (2-6 hours). organic-chemistry.org

Solvent-Free Conditions:

Another highly effective green chemistry approach is to conduct reactions under solvent-free conditions. researchgate.netsciepub.com This completely eliminates solvent-related waste and can lead to faster reaction times and simpler purification processes. researchgate.netsciepub.com Solvent-free Henry reactions have been achieved by grinding the solid reagents together, sometimes with a solid-supported catalyst. tandfonline.comflinders.edu.au This method is not only environmentally friendly but can also be more energy-efficient. tandfonline.com

The table below summarizes the impact of different solvent systems on the Henry reaction, based on findings for similar reactions.

Solvent SystemTypical ConditionsAdvantagesPotential Disadvantages
Water 0.025 M NaOH, CTAClNon-toxic, non-flammable, readily available, simplified workupPotential for lower yields with some substrates, may require a surfactant
Solvent-Free Grinding with a solid catalystEliminates solvent waste, faster reaction times, energy-efficientLimited to solid or high-boiling liquid reactants, potential for localized overheating
Ethanol Base catalyst (e.g., KOH)Good solubility for many reactantsFlammable, contributes to VOC emissions
Tetrahydrofuran (THF) Metal-complex catalystGood solvent for a wide range of catalysts and substratesPeroxide formation risk, volatile organic compound

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently with less waste. wikipedia.org For the synthesis of this compound, the development of efficient and recyclable catalysts is crucial.

Organocatalysis:

Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for metals. wikipedia.org This avoids the potential for toxic metal contamination in the final product and waste streams. wikipedia.org Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been successfully used in asymmetric Henry reactions to produce enantioenriched β-nitroalcohols. nih.govmdpi.com These catalysts are often more stable to air and moisture than their metal-based counterparts. wikipedia.org

Metal-Complex Catalysis:

While organocatalysis is a growing field, metal-based catalysts remain important. Greener approaches in this area focus on using earth-abundant, less toxic metals and designing ligands that allow for catalyst recovery and reuse. Copper(II) complexes with chiral ligands, for example, have been shown to be effective catalysts for the asymmetric Henry reaction, providing good yields and enantioselectivities. acs.orgrsc.org Immobilizing these catalysts on solid supports can facilitate their separation from the reaction mixture and subsequent reuse, further enhancing the sustainability of the process. researchgate.net

Biocatalysis:

Enzymes offer a highly sustainable route for catalysis. rsc.org They operate under mild conditions (temperature and pH) in aqueous environments and exhibit high selectivity. rsc.org While the direct enzymatic synthesis of this compound has not been specifically reported, research on biocatalytic Henry reactions using enzymes like hydroxynitrile lyases has shown promise. rsc.org

The following table provides a comparison of different catalytic systems for the Henry reaction.

Catalyst TypeExampleAdvantagesDisadvantages
Organocatalyst Cinchona alkaloid-derived thioureaMetal-free, often stable, can provide high enantioselectivityMay require higher catalyst loading compared to metal catalysts
Metal-Complex Cu(II)-bis(oxazoline) complexHigh activity and selectivity, lower catalyst loadingsPotential for metal contamination, may require inert atmosphere
Biocatalyst Hydroxynitrile LyaseOperates in water under mild conditions, highly selective, biodegradableEnzyme stability can be an issue, substrate scope may be limited

Waste Minimization Strategies

A key goal of green chemistry is the prevention of waste. sciepub.com In the context of synthesizing this compound, several strategies can be employed to minimize waste generation.

High Atom Economy Reaction: As discussed, the Henry reaction itself has a very high theoretical atom economy, which is a primary step in waste prevention. wikipedia.org

Catalyst Recycling: The use of heterogeneous or immobilized catalysts allows for their easy separation and reuse, reducing the amount of catalyst waste. researchgate.net This is particularly important for expensive or hazardous catalysts.

Solvent Recycling: When solvents are necessary, choosing solvents that can be easily recovered and purified for reuse is a crucial waste minimization strategy. Water and certain organic solvents can be recycled through distillation.

Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time, stoichiometry of reactants) can maximize the yield of the desired product and minimize the formation of byproducts. For the Henry reaction, controlling the amount of base is important to prevent dehydration of the product to a nitroalkene. organic-chemistry.org

Future Research Directions and Unanswered Questions

Development of Novel Enantioselective and Diastereoselective Syntheses

A primary challenge in the study of 1,1-Difluoro-3-nitrobutan-2-ol will be the development of synthetic methods that allow for precise control over its stereochemistry. The presence of two stereocenters (at C2 and C3) means that four possible stereoisomers exist. Future research should focus on:

Asymmetric Aldol-type Reactions: Investigating the catalytic asymmetric Henry (nitroaldol) reaction between 1,1-difluoro-2-nitroethane (if available) and propanal, or a related aldehyde, using chiral catalysts.

Substrate-Controlled Diastereoselection: Exploring the diastereoselectivity of reactions based on the inherent stereochemistry of starting materials, which could be derived from the chiral pool.

Enzymatic Resolutions: The use of lipases or other enzymes to selectively acylate or hydrolyze a racemic mixture of this compound or its derivatives to isolate enantiomerically pure forms.

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is predicted to be rich due to the presence of the nitro group, the hydroxyl group, and the gem-difluoro moiety. Key areas for exploration include:

Transformations of the Nitro Group: Investigating the reduction of the nitro group to an amine, its conversion to a carbonyl via the Nef reaction, or its participation in radical denitration reactions.

Reactions at the Hydroxyl Group: Exploring derivatization of the alcohol through etherification, esterification, or its use as a directing group in neighboring group participation reactions.

Influence of the Gem-Difluoro Group: Studying how the electron-withdrawing nature of the difluoromethyl group influences the acidity of the neighboring C-H bonds and the reactivity of the adjacent functional groups.

Advanced Mechanistic Studies of Complex Transformations

A deep understanding of the reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Future work should involve:

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model transition states and reaction pathways for the synthesis and transformations of this compound.

Kinetic Studies: Performing kinetic experiments to elucidate the rate-determining steps and the influence of catalysts and reaction conditions on the outcomes of key transformations.

Isotope Labeling Studies: Employing isotopically labeled starting materials to track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Design and Synthesis of Structurally Diverse Analogues and Derivatives

The synthesis of analogues and derivatives is essential for establishing structure-activity relationships (SAR) in any future medicinal chemistry program. Research should be directed towards:

Variation of the Alkyl Chain: Replacing the ethyl group at C4 with other alkyl, aryl, or functionalized groups to probe the steric and electronic requirements of potential biological targets.

Modification of the Fluorine Content: Synthesizing monofluorinated and trifluoromethylated analogues to systematically evaluate the impact of the degree of fluorination on the compound's properties.

Derivatization of the Hydroxyl and Nitro Groups: Creating a library of esters, ethers, carbamates from the alcohol, and converting the nitro group into various other nitrogen-containing functional groups.

Application in Emerging Areas of Chemical Science (non-prohibited)

While the specific applications of this compound are unknown, its structural motifs suggest potential in several areas:

Fluorinated Building Blocks: It could serve as a versatile building block for the synthesis of more complex fluorinated molecules, including agrochemicals and materials.

Probes for Chemical Biology: The unique combination of functional groups might make it a useful tool for studying enzyme mechanisms or as a warhead for covalent inhibitors.

Organocatalysis: The hydroxyl group could potentially act as a hydrogen-bond donor, suggesting its potential incorporation into novel organocatalyst scaffolds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-difluoro-3-nitrobutan-2-ol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves fluorination of a nitrobutanol precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Critical steps include controlled temperature (-20°C to 0°C) to avoid side reactions (e.g., over-fluorination or decomposition). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is recommended. Purity can be validated via 19F^{19}\text{F} NMR (δ -120 to -140 ppm for CF2_2 groups) and GC-MS (monitoring for byproducts like nitroalkenes) .
Key Analytical Data
Boiling Point : ~120–130°C (estimated)
Density : 1.35–1.40 g/cm³
IR Peaks : 3350 cm1^{-1} (OH), 1540 cm1^{-1} (NO2_2), 1100 cm1^{-1} (C-F)

Q. How does the fluorine substituent influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The electron-withdrawing CF2_2 group increases acidity of the β-hydroxyl proton (pKa ~8–9), making the compound prone to elimination under basic conditions, forming 1,1-difluoro-3-nitrobut-2-ene. Stability studies in buffered solutions (pH 3–10) monitored via HPLC show decomposition >10% at pH >9 within 24 hours. Acidic conditions (pH <4) promote nitro group hydrolysis, requiring inert atmospheres (N2_2) for storage .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodological Answer : The compound’s nitro group poses explosion risks under friction or heat. Use spark-free equipment and conduct reactions in fume hoods with blast shields. Toxicity data (analogous to 1,3-difluoro-2-propanol) suggest respiratory and dermal irritation; PPE (nitrile gloves, goggles) and LC-MS monitoring of airborne particulates are mandatory .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of CF2_2 and NO2_2 groups on reaction pathways?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal the CF2_2 group stabilizes transition states in nucleophilic substitutions by lowering LUMO energy (-2.5 eV vs. -1.8 eV for non-fluorinated analogs). The NO2_2 group’s meta-directing effects can be mapped using Fukui indices, guiding regioselective functionalization (e.g., nitration vs. halogenation) .

Q. What strategies resolve contradictions between experimental and theoretical data on nitroalkane fluorination kinetics?

  • Methodological Answer : Discrepancies in fluorination rates (e.g., experimental k = 0.15 min1^{-1} vs. simulated k = 0.09 min1^{-1}) may arise from solvent effects not accounted for in gas-phase models. Hybrid QM/MM simulations incorporating solvation (e.g., PCM model for DCM) improve alignment. Experimental validation via stopped-flow IR spectroscopy is recommended .

Q. How does this compound act as a precursor for fluorinated bioactive molecules?

  • Methodological Answer : The compound serves as a chiral building block for β-fluoroamines via reductive amination (NaBH4_4/TiCl4_4) or for agrochemicals (e.g., fluorinated pesticides) via coupling with heterocycles. Biological assays (e.g., enzyme inhibition studies) require enantiomeric resolution using chiral HPLC (Chiralpak IA column, hexane/IPA) to isolate active stereoisomers .
Derivative Synthesis Example
Target : 1,1-Difluoro-3-aminobutan-2-ol
Method : Catalytic hydrogenation (H2_2, Pd/C, 50 psi)
Yield : 65–70% (racemic), 55% (enantiopure via kinetic resolution)

Data Contradiction & Validation

Q. Why do conflicting reports exist on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Solubility in DMSO ranges from 50 mg/mL to 150 mg/mL across studies due to batch-dependent hydrate formation. Karl Fischer titration and 1H^1\text{H} NMR (D2_2O exchange) can quantify hydrate content. Anhydrous conditions (molecular sieves, 3Å) standardize solubility measurements .

Q. How to address discrepancies in toxicity profiles between in vitro and in vivo models?

  • Methodological Answer : In vitro assays (e.g., HEK293 cell viability) may underestimate toxicity due to poor membrane permeability of the nitro group. In vivo metabolization (e.g., hepatic reduction to less toxic amines) complicates extrapolation. Use isotopic labeling (18F^{18}\text{F}) with PET imaging to track biodistribution and metabolite formation in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.